molecular formula C8H7Br2Cl B172299 1,4-Bis(bromomethyl)-2-chlorobenzene CAS No. 10221-09-7

1,4-Bis(bromomethyl)-2-chlorobenzene

Cat. No.: B172299
CAS No.: 10221-09-7
M. Wt: 298.4 g/mol
InChI Key: CTDJSAVBMQZVPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Bis(bromomethyl)-2-chlorobenzene is an organic compound with the molecular formula C8H7Br2Cl. It is a derivative of benzene, where two bromomethyl groups and one chlorine atom are substituted at the 1, 4, and 2 positions, respectively. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Bis(bromomethyl)-2-chlorobenzene can be synthesized through several methods. One common method involves the bromination of 2-chlorotoluene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically occurs in a solvent like carbon tetrachloride (CCl4) under reflux conditions. The reaction mechanism involves the formation of bromine radicals that abstract hydrogen atoms from the methyl groups, leading to the formation of bromomethyl groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(bromomethyl)-2-chlorobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl groups can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of corresponding substituted products.

    Oxidation: The bromomethyl groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form the corresponding methyl derivative using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) in dimethyl sulfoxide (DMSO) at room temperature.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution under reflux conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether under reflux conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted benzyl derivatives.

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Methyl-substituted benzene derivatives.

Scientific Research Applications

1,4-Bis(bromomethyl)-2-chlorobenzene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological processes and interactions.

    Medicine: Utilized in the development of drug candidates and as a precursor in the synthesis of active pharmaceutical ingredients (APIs).

    Industry: Applied in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1,4-Bis(bromomethyl)-2-chlorobenzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl groups act as electrophilic centers, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce functional groups and modify molecular structures. The chlorine atom also contributes to the compound’s reactivity by influencing the electronic properties of the benzene ring.

Comparison with Similar Compounds

1,4-Bis(bromomethyl)-2-chlorobenzene can be compared with other similar compounds, such as:

    1,4-Bis(bromomethyl)benzene: Lacks the chlorine atom, making it less reactive towards certain nucleophiles.

    1,4-Bis(chloromethyl)benzene: Contains chlorine atoms instead of bromine, resulting in different reactivity and applications.

    1,4-Dibromobenzene: Lacks the methyl groups, leading to different chemical properties and uses.

The presence of both bromomethyl and chlorine substituents in this compound makes it unique in terms of its reactivity and versatility in synthetic applications.

Properties

IUPAC Name

1,4-bis(bromomethyl)-2-chlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br2Cl/c9-4-6-1-2-7(5-10)8(11)3-6/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTDJSAVBMQZVPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CBr)Cl)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70598686
Record name 1,4-Bis(bromomethyl)-2-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70598686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10221-09-7
Record name 1,4-Bis(bromomethyl)-2-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70598686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,4-Bis(bromomethyl)-2-chlorobenzene
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1,4-Bis(bromomethyl)-2-chlorobenzene
Reactant of Route 3
1,4-Bis(bromomethyl)-2-chlorobenzene
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1,4-Bis(bromomethyl)-2-chlorobenzene
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1,4-Bis(bromomethyl)-2-chlorobenzene
Reactant of Route 6
1,4-Bis(bromomethyl)-2-chlorobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.